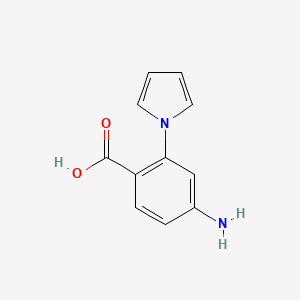
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyrrole under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol, with the addition of glacial acetic acid to maintain the pH .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学的研究の応用
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that consists of a pyrrole ring bonded to a benzoic acid moiety. It features an amino group at the para position relative to the carboxylic acid group on the benzene ring, which contributes to its unique chemical properties and biological activities.
Applications
this compound has diverse applications in various fields:
- Pharmaceutical Development: Its bioactive properties make it valuable in pharmaceutical research.
- Chemistry: It serves as a building block for synthesizing more complex compounds.
- Biology: It is investigated for potential antimicrobial and anticancer properties due to the pyrrole ring's biological activity.
- Medicine: It is explored for potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
- Industry: It is utilized in producing advanced materials like conductive polymers and organic semiconductors.
One study explored a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)- N′-(2-(substituted)acetyl) benzohydrazides, which were prepared, characterized, and evaluated for antibacterial activity and in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, and some showed strong antibacterial and antitubercular properties . Molecular docking investigations revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, suggesting potential uses in biological and medical sciences .
作用機序
The mechanism of action of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional carbonyl groups, leading to different chemical properties and uses.
Uniqueness
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct reactivity and potential for diverse applications in various fields of research .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
4-amino-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChIキー |
ANBLSMVCXYBOME-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















